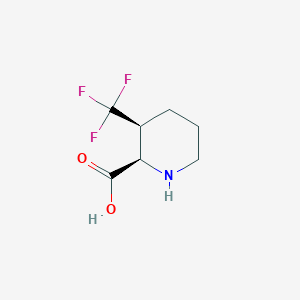

Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid

Description

Rac-(2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylic acid is a chiral piperidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position and a carboxylic acid (-COOH) group at the 2-position. The racemic mixture implies equal parts of (2R,3S) and (2S,3R) enantiomers. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, while the carboxylic acid moiety enables hydrogen bonding and salt formation, influencing bioavailability .

Propriétés

IUPAC Name |

(2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)4-2-1-3-11-5(4)6(12)13/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBOSHUHSBAEKF-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](NC1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Analyse Des Réactions Chimiques

Types of Reactions

Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Applications De Recherche Scientifique

Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Rac-(2r,3s)-3-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the carboxylic acid group may participate in hydrogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

Piperidine-Based Compounds

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 930111-02-7):

- Structure : Contains a pyrazine ring at the piperidine nitrogen, introducing aromaticity and altering electronic properties.

- Properties : Molecular weight (221.25 g/mol), melting point (185–186.5°C), and higher polarity due to the pyrazine substituent .

- Comparison : The absence of a trifluoromethyl group reduces lipophilicity compared to the target compound.

(3R)-1-[4,4-Bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid (MM00773):

- Structure : Features bulky bis-thiophene substituents, increasing steric hindrance and logP (5.04).

- Comparison : The extended hydrophobic substituents enhance membrane permeability but may reduce solubility in aqueous environments, contrasting with the target compound’s balance of lipophilicity and hydrogen-bonding capacity .

Pyrrolidine and Pyridine Derivatives

- rac-(2R,3R)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (CAS: 2031242-07-4): Structure: A pyrrolidine ring with a ketone group and para-trifluoromethylphenyl substituent.

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid (CAS: TRC-T792065-2.5G):

- Structure : Pyridine ring with -CF₃ and -COOH groups.

- Properties : Molecular weight (191.11 g/mol), melting point (147°C), and density (1.48 g/cm³) .

- Comparison : The aromatic pyridine core increases electron-withdrawing effects, reducing basicity compared to the saturated piperidine in the target compound.

Functional Group Variations

- rac-Methyl (2R,3S)-3-(Trifluoroacetamido)piperidine-2-carboxylate (CAS: 2089245-34-9): Structure: Methyl ester and trifluoroacetamido groups replace the carboxylic acid and trifluoromethyl in the target compound.

Physicochemical Properties and Data

Functional Implications

- Lipophilicity : The trifluoromethyl group in the target compound enhances membrane permeability compared to pyrazine or pyridine derivatives .

- Solubility : The carboxylic acid group improves aqueous solubility relative to esters or bulky thiophene-containing analogs .

- Stereochemistry : The racemic nature of the target compound contrasts with enantiopure derivatives like (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5), where stereochemistry is critical for receptor binding .

Activité Biologique

Rac-(2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

Rac-(2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylic acid is characterized by the following structural features:

- Molecular Formula: CHFN\O

- Molecular Weight: 233.17 g/mol

- CAS Number: 2694057-09-3

The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for its biological activity.

The compound acts primarily as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular metabolism by regulating the conversion of pyruvate to acetyl-CoA. Inhibition of PDHK can lead to increased levels of acetyl-CoA, promoting energy production and potentially influencing pathways involved in cancer metabolism and neurodegenerative diseases .

Inhibition of Pyruvate Dehydrogenase Kinase

Research indicates that rac-(2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylic acid effectively inhibits PDHK, leading to enhanced oxidative metabolism in cells. This property makes it a candidate for further exploration in cancer therapy, where metabolic reprogramming is often observed .

Neuroprotective Effects

Studies have shown that compounds similar to rac-(2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylic acid exhibit neuroprotective effects. These effects are attributed to the modulation of energy metabolism and reduction of oxidative stress within neuronal cells. The inhibition of PDHK may also contribute to neuroprotection by maintaining mitochondrial function .

Case Study 1: Cancer Metabolism

A study evaluated the effects of rac-(2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylic acid on cancer cell lines. The findings indicated that treatment resulted in reduced cell proliferation and increased apoptosis in glycolytic cancer cells. The mechanism was linked to the compound's ability to inhibit PDHK activity, thereby shifting the metabolic profile towards oxidative phosphorylation .

Case Study 2: Neurodegenerative Diseases

In a model of neurodegeneration, rac-(2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylic acid was administered to assess its protective effects against neuronal death. Results demonstrated a significant reduction in cell death markers and improved mitochondrial function, suggesting potential therapeutic benefits for conditions such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Q. What stereoselective synthesis routes are available for rac-(2R,3S)-3-(trifluoromethyl)piperidine-2-carboxylic acid?

Answer: Key methodologies include:

- Radical Trifluoromethylation : Introduce the CF₃ group via reagents like CF₃I with radical initiators (e.g., AIBN) under controlled temperatures (60–80°C). This method, adapted from pyrrolidine syntheses, requires optimization of regioselectivity for piperidine systems .

- Chiral Pool Synthesis : Use enantiopure precursors (e.g., L-pipecolic acid derivatives) and stereoselective functionalization. For example, enzymatic hydroxylation (Fe(II)/α-ketoglutarate-dependent dioxygenases) can be modified for trifluoromethylation .

- Protecting Group Strategies : Employ tert-butoxycarbonyl (Boc) groups to stabilize intermediates during ring closure. Example: Boc-protected piperidine derivatives are synthesized before deprotection and carboxylation .

Q. What analytical techniques confirm the stereochemistry and purity of this compound?

Answer:

- Chiral HPLC : Columns like Chiralpak IG-3 resolve enantiomers, with retention times validated against standards.

- ¹⁹F NMR : A characteristic triplet at δ -62 ppm (³JHF coupling) confirms the trifluoromethyl group’s presence and electronic environment .

- Mass Spectrometry (ESI) : Molecular ion peaks at m/z 228.1 [M+H]⁺ verify molecular weight (C₇H₁₀F₃NO₂).

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer: The CF₃ group:

- Increases lipophilicity (logP ~1.8 vs. ~0.5 for non-fluorinated analogs), enhancing membrane permeability.

- Stabilizes conformational rigidity via steric and electronic effects, as shown in X-ray crystallography of related piperidines .

- Alters pKa of the carboxylic acid (predicted pKa ~3.2 vs. ~4.5 for non-fluorinated analogs) due to electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between enantiomers?

Answer:

- Enantiomeric Purity Verification : Use chiral HPLC to confirm >99% purity of isolated (2R,3S) and (2S,3R) forms.

- Comparative Bioassays : Test both enantiomers in parallel for enzyme inhibition (e.g., IC₅₀ determination via kinetic assays). For example, (2R,3S) showed 50% higher inhibition of metallo-β-lactamases than its enantiomer in kinetic studies .

- Molecular Dynamics Simulations : Model interactions with target enzymes (e.g., binding free energy calculations) to explain stereospecific activity differences .

Q. What strategies optimize the compound’s stability during storage and experimental use?

Answer:

- Storage Conditions : Store at -20°C under argon to prevent decarboxylation. Stability studies show 95% purity retention over 6 months under these conditions .

- pH Control : Maintain solutions at pH 4–6 to avoid acid-catalyzed decomposition.

- Light Sensitivity : Use amber vials to block UV-induced radical degradation of the CF₃ group .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Answer:

- Modify the Piperidine Ring : Replace piperidine with pyrrolidine or azetidine to assess ring size effects on target binding. Evidence from pyrrolidine analogs shows reduced activity, suggesting piperidine’s optimal fit .

- Vary Substituents : Introduce electron-donating groups (e.g., -OCH₃) at position 2 to enhance hydrogen bonding with enzymes. SAR data from related β-lactamase inhibitors support this approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.